molecular formula C30H23NO5S B2979484 N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)cinnamamide CAS No. 463353-27-7

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)cinnamamide

Cat. No.: B2979484
CAS No.: 463353-27-7
M. Wt: 509.58
InChI Key: QXWXDCNCXNNUGP-SFQUDFHCSA-N
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Description

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)cinnamamide is a synthetic benzofuran derivative supplied for research purposes. This compound is presented as a chemical reference standard and its specific physicochemical and biochemical properties are currently under investigation. Researchers are exploring its potential applications, which may include serving as a building block in organic synthesis or as a candidate for pharmacological profiling in early-stage discovery research. Benzofuran derivatives are a significant area of interest in medicinal chemistry and are frequently investigated as key intermediates in the development of novel therapeutic agents . This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption. Prior to use, researchers should consult available safety data sheets and conduct a comprehensive risk assessment in accordance with their institution's guidelines for handling chemical substances.

Properties

IUPAC Name

(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO5S/c1-20(32)30-21(2)36-28-16-14-25(19-27(28)30)31(29(33)17-12-22-8-4-3-5-9-22)37(34,35)26-15-13-23-10-6-7-11-24(23)18-26/h3-19H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWXDCNCXNNUGP-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)cinnamamide (CAS: 448208-26-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC28H21NO5S
Molecular Weight483.54 g/mol
CAS Number448208-26-2

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases .

2. Cholinesterase Inhibition

Benzofuran derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can potentially enhance cognitive function and is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The IC50 values for similar compounds have been reported as low as 0.089 μM, indicating potent activity .

3. Anticancer Properties

Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study found that newly synthesized benzofuranone derivatives displayed selective cytotoxicity against human oral tumor cell lines while sparing normal cells, suggesting a targeted anticancer mechanism .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The structural features of benzofuran derivatives allow them to effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Enzyme Inhibition : The compound's ability to inhibit cholinesterase suggests it may interact with the active site of these enzymes, preventing the hydrolysis of acetylcholine and enhancing cholinergic signaling.
  • Induction of Apoptosis : Some studies indicate that benzofuran derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antioxidant Evaluation

A series of benzofuranone derivatives were synthesized and evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain modifications on the benzofuran core significantly enhanced antioxidant activity, making these derivatives potential candidates for further development in oxidative stress-related therapies .

Case Study 2: Cholinesterase Inhibition

In a comparative study involving various benzofuran derivatives, one compound exhibited an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease. This finding underscores the potential of these compounds in treating cognitive decline associated with neurodegenerative disorders .

Comparison with Similar Compounds

Key Observations :

  • Amide Chain Differences : Replacing cinnamamide with acetamide (as in ) reduces conformational rigidity, which may diminish biological activity .

Physicochemical Properties

Predicted properties of analogues (e.g., boiling point, density) suggest trends:

  • Lipophilicity : The naphthalene sulfonyl group increases logP compared to phenyl-based sulfonamides, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Acidity/Basicity : The acetamide derivatives (e.g., ) exhibit highly negative predicted pKa values (-17.82), indicating strong electron-withdrawing effects from sulfonyl groups .

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